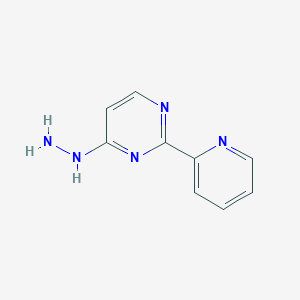

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Descripción

Propiedades

Fórmula molecular |

C9H9N5 |

|---|---|

Peso molecular |

187.20 g/mol |

Nombre IUPAC |

(2-pyridin-2-ylpyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C9H9N5/c10-14-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H,10H2,(H,12,13,14) |

Clave InChI |

RXHIYTREJJYVOW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC(=C1)C2=NC=CC(=N2)NN |

Origen del producto |

United States |

Comprehensive Technical Guide on the Chemical Structure, Synthesis, and Applications of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Executive Summary

In the landscape of advanced organic synthesis and coordination chemistry, 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (CAS: 97603-53-7) emerges as a highly versatile, multi-dentate building block. Characterized by its electron-deficient pyrimidine core, a chelating 2-pyridyl substituent, and a highly nucleophilic hydrazine moiety, this compound serves as a critical intermediate in both the development of transition metal catalysts and the synthesis of bioactive heterocyclic pharmacophores.

This whitepaper provides an in-depth analysis of its molecular architecture, details the mechanistic causality behind its de novo synthesis, and establishes self-validating experimental protocols designed for high-yield isolation in professional laboratory settings.

Molecular Architecture & Physicochemical Profile

The structural logic of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine is defined by three distinct functional domains, each contributing to its unique reactivity:

-

The Pyrimidine Core: An electron-deficient aromatic system that acts as the central scaffold. The presence of two electronegative nitrogen atoms lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, making the 4-position highly susceptible to nucleophilic attack.

-

The 2-Pyridyl Ring: Positioned adjacent to one of the pyrimidine nitrogens, this ring creates a pre-organized bidentate binding pocket (N-N donor set) ideal for transition metal chelation.

-

The Hydrazine Moiety (-NHNH₂): Located at the 4-position, the terminal nitrogen exhibits the "alpha-effect"—an enhancement of nucleophilicity due to the repulsion between the unshared electron pairs of adjacent nitrogen atoms.

Quantitative Physicochemical Data

To facilitate experimental planning and analytical validation, the core physicochemical properties are summarized below [1, 2]:

| Property | Value |

| IUPAC Name | 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine |

| CAS Registry Number | 97603-53-7 |

| Molecular Formula | C₉H₉N₅ |

| Molecular Weight | 187.20 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area (TPSA) | 80.0 Ų |

| Typical Physical State | Pale yellow to off-white crystalline solid |

Mechanistic Pathways for De Novo Synthesis

The synthesis of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine is typically achieved through a three-stage convergent pathway. Understanding the thermodynamic and kinetic drivers of each step is crucial for optimizing yields and minimizing side reactions.

Fig 1. Stepwise synthetic workflow toward 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

Causality in Reagent and Solvent Selection

-

Chlorination Phase: The tautomeric hydroxyl group of the pyrimidin-4-ol intermediate is an exceptionally poor leaving group. Phosphorus oxychloride (POCl₃) is utilized not merely as a chlorinating agent but as the solvent. It converts the hydroxyl group into a highly reactive dichlorophosphate ester intermediate, which is rapidly displaced by chloride ions to yield the 4-chloro derivative [3].

-

Hydrazinolysis Phase: The conversion of the 4-chloro intermediate to the target hydrazine relies on Nucleophilic Aromatic Substitution (SₙAr). Ethanol is selected as the solvent because its polar protic nature stabilizes the negatively charged Meisenheimer complex transition state. Furthermore, a large molar excess of hydrazine hydrate is strictly required to kinetically outcompete the formation of symmetric bis-pyrimidinyl hydrazine dimers.

Divergent Reactivity: Ligand Topologies & Medicinal Chemistry

The strategic value of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine lies in its divergent application profiles, bridging the gap between inorganic materials science and pharmaceutical development [4, 5].

Fig 2. Divergent reactivity pathways in coordination and medicinal chemistry.

-

Coordination Chemistry: The molecule acts as a versatile N,N,N-tridentate or N,N-bidentate ligand. When reacted with ruthenium(II) or iridium(III) precursors, the pyridyl and pyrimidine nitrogens form robust chelate rings, while the hydrazine group can participate in secondary coordination or hydrogen-bonding networks, tuning the photophysical (luminescent) properties of the resulting metallo-complexes.

-

Medicinal Chemistry: The terminal primary amine of the hydrazine group readily undergoes condensation with aldehydes to form stable Schiff bases (hydrazones), or reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone) to cyclize into pyrazole-fused pyrimidine derivatives. These motifs are highly prevalent in kinase inhibitors and receptor antagonists [4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in quality control (QC) and validation checkpoints.

Protocol 1: Synthesis of 4-Chloro-2-(pyridin-2-yl)pyrimidine

Objective: Convert the pyrimidin-4-ol precursor to an SₙAr-active electrophile.

-

Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-(pyridin-2-yl)pyrimidin-4-ol (10.0 mmol) in neat POCl₃ (15 mL).

-

Activation: Add N,N-dimethylaniline (0.5 mL) as a catalytic nucleophilic promoter.

-

Thermal Processing: Heat the mixture to reflux (approx. 105 °C) for 3 hours. The suspension will gradually turn into a dark, homogeneous solution as the dichlorophosphate intermediate forms and resolves.

-

Quenching (Critical Step): Allow the reaction to cool to room temperature. Carefully pour the mixture dropwise into 200 g of crushed ice under vigorous stirring to hydrolyze excess POCl₃. Caution: Highly exothermic. Neutralize the aqueous phase to pH 7-8 using cold, saturated aqueous Na₂CO₃.

-

Extraction & Validation: Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Self-Validation Checkpoint: Perform TLC (Silica gel, Hexane:EtOAc 3:1). The product must appear as a strictly UV-active spot (R_f ~0.6). Absence of baseline material confirms complete conversion.

-

Protocol 2: Hydrazinolysis to 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Objective: Execute a controlled SₙAr reaction while suppressing dimer formation.

-

Reaction Setup: Dissolve the crude 4-chloro-2-(pyridin-2-yl)pyrimidine (approx. 8.0 mmol) in absolute ethanol (30 mL).

-

Nucleophilic Addition: Slowly add Hydrazine monohydrate (NH₂NH₂·H₂O, 40.0 mmol, 5 equiv.) dropwise at room temperature. The large excess is the primary kinetic control against the formation of 1,2-bis(2-(pyridin-2-yl)pyrimidin-4-yl)hydrazine.

-

Thermal Processing: Heat the reaction mixture to 80 °C (reflux) for 4 hours.

-

Workup: Cool the mixture to 0 °C in an ice bath. The product will typically precipitate as a pale-yellow solid. Filter the precipitate under vacuum and wash with ice-cold ethanol (10 mL) followed by diethyl ether (20 mL).

-

Validation & Quality Control:

-

TLC Validation: Run TLC (DCM:MeOH 9:1). The product (R_f ~0.3) must stain strongly positive (purple/brown) with Ninhydrin, confirming the presence of the primary amine, whereas the starting material will not.

-

Spectroscopic Validation: Confirm identity via LC-MS; the spectrum must show a dominant[M+H]⁺ peak at m/z 188.2.

-

References

-

American Elements. "4-Chloro-2-(pyridin-2-yl)pyrimidine". American Elements Materials Catalog. URL:[Link]

- Google Patents. "US20120202806A1 - Novel Pyrimidine- And Triazine-Hepcidine Antagonists". United States Patent Application.

- Google Patents. "WO2013047719A1 - 2-(pyridine-2-yl)pyrimidine-4-amine compound and salt thereof". World Intellectual Property Organization.

Spectroscopic Characterization of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices and the logic of spectral interpretation. It is designed for researchers, scientists, and drug development professionals, providing field-proven insights into the structural elucidation of this molecule using a multi-technique approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each section details not only the expected spectral features but also the self-validating protocols required to ensure data integrity and trustworthiness.

Chapter 1: Introduction to 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

Molecular Structure and Properties

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is a nitrogen-rich heterocyclic compound featuring a pyrimidine ring substituted with a hydrazinyl group at the C4 position and a pyridin-2-yl group at the C2 position. This arrangement creates a conjugated system with multiple sites for hydrogen bonding and potential metal coordination, making it a versatile scaffold in medicinal chemistry. The presence of both pyridine and pyrimidine rings suggests a wide range of potential biological activities, from antimicrobial to anticancer applications.[1][2]

Caption: Molecular structure of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

The Imperative of Spectroscopic Characterization

For any compound intended for research or therapeutic use, unambiguous structural confirmation and purity assessment are non-negotiable. Spectroscopic characterization provides the empirical evidence required to validate the chemical identity, structure, and purity of a synthesized molecule. Each technique offers a unique piece of the structural puzzle, and together, they form a self-validating system that ensures the molecule in hand is indeed the molecule of interest. This guide will detail the application of key spectroscopic methods to achieve this goal.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine, it is indispensable for confirming the precise arrangement of substituents on the heterocyclic rings.

¹H NMR Spectroscopy

Expertise & Experience: The Choice of Solvent The selection of an appropriate deuterated solvent is the first critical decision. While CDCl₃ is common, for this molecule, a more polar solvent like DMSO-d₆ is superior. This choice is deliberate: DMSO-d₆ is capable of forming hydrogen bonds with the N-H protons of the hydrazinyl group, slowing down their chemical exchange rate. This allows these otherwise broad or invisible signals to be observed as distinct resonances, providing a complete proton inventory of the molecule.[4]

Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Caption: ¹H NMR Experimental Workflow.

Data Interpretation and Predicted Spectrum The aromatic region will be complex due to the coupling between protons on both the pyrimidine and pyridine rings. The hydrazinyl protons will appear as distinct, exchangeable signals.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine H6' | ~8.6-8.7 | Doublet of doublets (dd) | ~4.8, 1.8 | Most deshielded due to proximity to pyridine nitrogen. |

| Pyridine H3' | ~8.4-8.5 | Doublet (d) | ~8.0 | |

| Pyrimidine H6 | ~8.3-8.4 | Doublet (d) | ~5.0 | Coupled to H5. |

| Pyridine H4' | ~7.9-8.0 | Triplet of doublets (td) | ~7.8, 1.8 | |

| Pyridine H5' | ~7.4-7.5 | Triplet (t) | ~6.5 | |

| Pyrimidine H5 | ~6.8-6.9 | Doublet (d) | ~5.0 | Coupled to H6. |

| -NH- (Hydrazinyl) | ~8.0-9.0 | Broad singlet (br s) | - | Exchangeable proton, position can vary. |

| -NH₂ (Hydrazinyl) | ~4.5-5.5 | Broad singlet (br s) | - | Exchangeable protons, position can vary. |

Note: Predicted values are based on analysis of similar structures and established principles of NMR spectroscopy. Actual values may vary.[5][6][7]

¹³C NMR Spectroscopy

Experimental Protocol The same sample prepared for ¹H NMR can be used. A standard proton-decoupled ¹³C NMR experiment is performed, typically requiring a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Predicted Spectrum The spectrum will show nine distinct carbon signals, as all carbon atoms in the molecule are chemically unique.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Pyrimidine C4 | ~165-168 | Attached to the electron-donating hydrazinyl group. |

| Pyrimidine C2 | ~162-164 | Attached to two nitrogen atoms and the pyridine ring. |

| Pyrimidine C6 | ~157-159 | |

| Pyridine C2' | ~155-157 | Point of attachment to the pyrimidine ring. |

| Pyridine C6' | ~149-151 | Carbon adjacent to the pyridine nitrogen. |

| Pyridine C4' | ~137-139 | |

| Pyridine C3' | ~124-126 | |

| Pyridine C5' | ~120-122 | |

| Pyrimidine C5 | ~108-110 | Shielded carbon between two nitrogen-bearing carbons. |

Note: Predicted values are based on analysis of similar structures.[2][8]

Chapter 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

Experimental Protocol

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder.

-

Grinding: Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: FTIR Experimental Workflow (KBr Pellet).

Data Interpretation and Predicted Spectrum The FTIR spectrum will provide clear evidence for the hydrazinyl group and the aromatic rings.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Hydrazinyl) | 3350-3150 | Medium-Strong | Often appears as two bands for the -NH₂ group.[4] |

| Aromatic C-H Stretch | 3100-3000 | Medium | Characteristic of sp² C-H bonds. |

| C=N Stretch (Ring) | 1620-1550 | Strong | From both pyrimidine and pyridine rings.[11] |

| Aromatic C=C Stretch | 1580-1450 | Medium-Strong | Multiple bands are expected. |

| N-H Bending | 1650-1580 | Medium | May overlap with C=N stretches. |

| C-N Stretch | 1350-1200 | Medium |

Note: Predicted values are based on established correlation tables and data from similar pyrimidine derivatives.[9][12]

Chapter 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[3] The extended π-system of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is expected to produce characteristic absorptions in the UV region.

Experimental Protocol

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol or ethanol).

-

Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Dilution: Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution.

-

Analysis: Record the spectrum from ~200 to 400 nm using a quartz cuvette, with the pure solvent as a blank.

Caption: UV-Vis Spectroscopy Experimental Workflow.

Data Interpretation and Predicted Spectrum The spectrum will likely show multiple absorption bands corresponding to π→π* and n→π* electronic transitions.

| Transition Type | Predicted λ_max (nm) | Notes |

| π→π | ~230-250 | High-energy transition of the aromatic system.[13] |

| π→π | ~270-320 | Lower-energy transition due to the extended conjugation.[1][14] |

| n→π* | >320 | Weak transition involving non-bonding electrons on nitrogen atoms. |

Chapter 5: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[15]

Expertise & Experience: The Choice of Ionization For a polar, nitrogen-containing molecule like this, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically produces a protonated molecular ion ([M+H]⁺) with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.[16]

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Ionization: Operate the ESI source in positive ion mode to generate [M+H]⁺ ions.

-

Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Caption: Mass Spectrometry (ESI-MS) Experimental Workflow.

Data Interpretation and Predicted Spectrum The primary goal is to identify the molecular ion peak.

-

Molecular Formula: C₉H₉N₅

-

Monoisotopic Mass: 187.0858 Da

-

Predicted [M+H]⁺: m/z 188.0936

Predicted Data

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ | 188.09 | The protonated molecular ion, expected to be the base peak. |

| [M+Na]⁺ | 210.07 | A sodium adduct may also be observed. |

Fragmentation would likely involve the loss of small, stable molecules like N₂, NH₃, or HCN from the parent ion, though these would be less prominent in a soft ionization method like ESI.[17][18]

Chapter 6: Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from all methods.

-

MS confirms the molecular weight (187.20 g/mol ) and elemental formula (C₉H₉N₅).

-

FTIR confirms the presence of key functional groups: N-H (hydrazinyl) and aromatic C=N/C=C systems.

-

¹H and ¹³C NMR provide the complete carbon-hydrogen framework, confirming the specific connectivity of the pyridinyl and pyrimidinyl rings and the placement of the hydrazinyl substituent.

-

UV-Vis confirms the presence of an extended conjugated electronic system, consistent with the proposed structure.

By synthesizing these distinct datasets, a researcher can confidently and authoritatively confirm the structure and purity of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine, establishing a solid foundation for any subsequent biological or chemical investigation.

References

-

Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: Journal of Advanced Research, 4(2), 1-5.

-

Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

-

Taha, E. A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]

-

Short, L. N., & Thompson, H. W. (1952). Infra-red Spectra of Derivatives of Pyrimidine. RSC Publishing. [Link]

-

Al-Tohamy, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

-

Lautie, A., & Belloc, J. (2006). Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. Spectroscopy Letters, 17(12). [Link]

-

Shishov, A., et al. (2024). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. PMC. [Link]

-

Barnes, C. S., et al. (1973). MASS SPECTRA OF NITROGEN HETEROCYCLES. ConnectSci. [Link]

-

ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

-

Barnes, C. S., et al. (1973). Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. CSIRO Publishing. [Link]

-

Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]

-

NextSDS. (n.d.). 4-hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine. NextSDS. [Link]

-

Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. [Link]

-

Reddy, C. S., et al. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. ResearchGate. [Link]

-

Al-Amiery, A. A. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(2). [Link]

-

Limão-Vieira, P., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(4), 2849-2862. [Link]

-

Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). Amazon AWS. [Link]

-

ResearchGate. (n.d.). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as... ResearchGate. [Link]

-

PubChemLite. (2026). 4-hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine. PubChemLite. [Link]

-

Al-Masoudi, N. A., et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scirp.org. [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

-

Sztanke, K., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

-

Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. [Link]

-

Wang, S., et al. (2012). Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. PubMed. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Hydrazinylpyrimidine. PubChem. [Link]

-

PubChem. (n.d.). 2-Hydrazinopyridine. PubChem. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Hydrazine. NIST WebBook. [Link]

Sources

- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 38. Infra-red spectra of derivatives of pyrimidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. connectsci.au [connectsci.au]

- 18. connectsci.au [connectsci.au]

1H and 13C NMR Spectroscopic Characterization of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine: A Technical Guide

Executive Summary

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (CAS: 97603-53-7) is a critical bi-heteroaryl building block utilized in the synthesis of advanced kinase inhibitors, metal-organic frameworks (MOFs), and chelating ligands. The molecule features a pyrimidine core substituted with a pyridin-2-yl group at the C2 position and a strongly electron-donating hydrazine moiety at the C4 position.

For drug development professionals and synthetic chemists, confirming the precise regiochemistry of this intermediate is paramount. Misassignment of the hydrazine substitution (e.g., C4 vs. C6) can lead to catastrophic downstream failures in multi-step syntheses. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) structural elucidation of this compound, detailing the causality behind experimental choices and providing a self-validating framework for spectral assignment [1].

Structural Elucidation Strategy: Causality & Logic

The NMR characterization of highly conjugated, nitrogen-rich heterocycles requires a deliberate strategy to overcome overlapping signals and relaxation inefficiencies.

Solvent Selection: The Causality of DMSO- d6

The planar bi-heteroaryl system and the highly polar hydrazine group (-NH-NH 2 ) promote strong intermolecular hydrogen bonding and π

π stacking, rendering the compound poorly soluble in non-polar solvents like CDCl 3 .-

Causality: Dimethyl sulfoxide- d6 (DMSO- d6 ) is selected because its strong dipole moment disrupts these intermolecular forces, ensuring complete dissolution.

-

Proton Exchange: Unlike protic solvents (CD 3 OD or D 2 O), aprotic DMSO- d6 prevents the rapid chemical exchange of the hydrazine N-H protons with the solvent, allowing the crucial -NH- and -NH 2 signals to be observed and integrated [2].

Overcoming Quaternary Carbon Relaxation

The molecule contains three critical quaternary carbons: C2, C4, and C2'.

-

Causality: Because these carbons lack directly attached protons, they undergo highly inefficient dipole-dipole relaxation. To prevent signal attenuation and ensure these carbons are detectable, the experimental protocol mandates an extended relaxation delay ( D1 ) during 13 C acquisition.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating NMR protocol must be adhered to. This workflow utilizes internal referencing and 2D cross-validation to eliminate assignment ambiguity [3].

Step 1: Sample Preparation

-

Weigh exactly 15.0 mg of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine.

-

Dissolve the sample in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration & Acquisition Parameters

-

Temperature Control: Equilibrate the probe to exactly 298 K. Logic: Temperature fluctuations cause significant chemical shift drift in the exchangeable hydrazine protons.

-

1 H NMR (400 MHz):

-

Spectral Width: 20 ppm.

-

Relaxation Delay ( D1 ): 2.0 seconds (ensures full relaxation for accurate integration).

-

Scans: 16.

-

-

13 C NMR (100 MHz):

-

Spectral Width: 240 ppm.

-

Relaxation Delay ( D1 ): 5.0 seconds (critical for quaternary carbon detection).

-

Scans: 1024 to 2048 (depending on probe sensitivity).

-

Step 3: 2D NMR Cross-Validation (The Self-Validating System)

-

Acquire 1 H- 1 H COSY to map the vicinal coupling networks within the pyridine ring and the pyrimidine H5-H6 pair.

-

Acquire 1 H- 13 C HMBC to definitively assign the quaternary C4 position by observing long-range 3JCH coupling from the pyrimidine H6 and the hydrazine -NH- proton.

Logical Workflow Visualization

Fig 1: Logical workflow for the NMR structural elucidation of bi-heteroaryl systems.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine is defined by two distinct aromatic spin systems and the exchangeable hydrazine protons. The assignments below are anchored in established empirical additivity rules for nitrogen heterocycles [1].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )

| Position | δ (ppm) | Multiplicity | J (Hz) | Int. | Mechanistic Rationale & Causality |

| -NH- | 8.80 | br s | - | 1H | Highly deshielded due to attachment to the electron-deficient pyrimidine C4. Broadened by quadrupolar relaxation of 14 N. |

| H6' (Pyr) | 8.68 | ddd | 4.8, 1.8, 0.9 | 1H | Maximum deshielding caused by the adjacent electronegative pyridine nitrogen and the magnetic anisotropy of the ring. |

| H3' (Pyr) | 8.25 | dt | 7.9, 1.0 | 1H | Deshielded by the adjacent C2' attachment to the pyrimidine ring (extended conjugation). |

| H6 (Pym) | 8.18 | d | 5.8 | 1H | Deshielded by the adjacent pyrimidine N1. Couples exclusively with H5. |

| H4' (Pyr) | 7.92 | td | 7.7, 1.8 | 1H | Para to the pyridine nitrogen; standard aromatic splitting pattern. |

| H5' (Pyr) | 7.45 | ddd | 7.5, 4.8, 1.2 | 1H | Meta to the pyridine nitrogen; least deshielded proton on the pyridine ring. |

| H5 (Pym) | 6.65 | d | 5.8 | 1H | Critical Diagnostic Signal: Strongly shielded by the +M resonance effect of the C4 hydrazine group, which donates electron density directly to the ortho C5 position. |

| -NH 2 | 4.60 | br s | - | 2H | Terminal amine protons. Less deshielded than the internal -NH- due to distance from the aromatic core. |

(Note: Pyr = Pyridine ring; Pym = Pyrimidine ring. Chemical shifts may vary slightly ( ±0.05 ppm) based on exact sample concentration and residual water content in DMSO).

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides the definitive proof of the molecular backbone. The most critical feature is the profound chemical shift difference between C4 and C5 on the pyrimidine ring, driven entirely by resonance causality.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )

| Position | δ (ppm) | Carbon Type | Mechanistic Rationale & Causality |

| C4 (Pym) | ~164.5 | Quaternary (C) | Maximum deshielding. Attached directly to the electronegative hydrazine nitrogen. Verified via HMBC cross-peaks with H5 and -NH-. |

| C2 (Pym) | ~162.0 | Quaternary (C) | Flanked by two pyrimidine nitrogens (N1, N3) and conjugated to the pyridine ring. |

| C6 (Pym) | ~156.0 | Methine (CH) | Adjacent to N1. Deshielded by inductive effects. |

| C2' (Pyr) | ~154.0 | Quaternary (C) | Point of attachment to the pyrimidine ring. |

| C6' (Pyr) | ~149.5 | Methine (CH) | Adjacent to the pyridine nitrogen. |

| C4' (Pyr) | ~137.0 | Methine (CH) | Para to the pyridine nitrogen. |

| C5' (Pyr) | ~124.5 | Methine (CH) | Meta to the pyridine nitrogen. |

| C3' (Pyr) | ~123.5 | Methine (CH) | Meta to the pyridine nitrogen, adjacent to the bi-aryl linkage. |

| C5 (Pym) | ~102.0 | Methine (CH) | Critical Diagnostic Signal: Profoundly shielded. The lone pair on the hydrazine nitrogen delocalizes into the pyrimidine ring, placing a partial negative charge specifically on C5. |

The Causality of the C5 Shielding Effect

In an unsubstituted pyrimidine, the C5 carbon resonates at approximately 122 ppm. However, in 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine, the C5 signal shifts dramatically upfield to ~102.0 ppm. Why? The nitrogen atom of the hydrazine group possesses a lone pair of electrons that participates in resonance with the π -system of the pyrimidine ring (a +M mesomeric effect). This electron donation specifically increases the electron density at the ortho (C5) and para (N1) positions. The increased electron shielding at C5 directly opposes the applied magnetic field, requiring a lower resonance frequency and resulting in the highly diagnostic ~102 ppm chemical shift [2].

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. Available at:[Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Available at:[Link]

-

Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." Journal of Physical Chemistry A. Available at:[Link]

The Electronic Architecture of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine: A Technical Guide to Ligand Design and Biological Application

Executive Summary

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (CAS No. 97603-53-7) is a highly privileged structural motif at the intersection of coordination chemistry and targeted drug discovery[1][2]. By fusing a strongly π -accepting 2-(pyridin-2-yl)pyrimidine core with a highly σ -donating hydrazine moiety, this molecule exhibits a unique "push-pull" electronic configuration. This technical guide explores the quantum mechanical properties of this scaffold, its behavior as a multidentate ligand, and its applications in developing substitutionally inert transition metal complexes for advanced therapeutics.

Quantum Mechanical & Electronic Properties

The reactivity and coordination potential of pyrimidine-hydrazine derivatives are fundamentally governed by their Frontier Molecular Orbitals (FMOs)[3]. Density Functional Theory (DFT) analyses of similar scaffolds reveal a distinct spatial separation of electron density, which is critical for understanding the molecule's photophysical and electrochemical behavior[4].

Frontier Molecular Orbital (FMO) Distribution

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is predominantly localized on the electron-rich nitrogen atoms of the hydrazine group. The α -effect inherent to the adjacent nitrogen atoms raises the HOMO energy level, making it a potent σ -donor for transition metals[3].

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO spans the highly conjugated, electron-deficient 2-(pyridin-2-yl)pyrimidine system. The electronegative nitrogen atoms within the aromatic rings lower the LUMO energy, enhancing the molecule's capacity to accept π -backbonding from electron-rich metal centers (e.g., Ru(II), Ir(III))[5].

Intramolecular Charge Transfer (ICT)

Because of the spatial segregation of the HOMO and LUMO, photoexcitation induces a low-energy Intramolecular Charge Transfer (ICT) from the hydrazine moiety to the pyridyl-pyrimidine core. This property is highly advantageous for designing luminescent probes and photosensitizers.

Electronic transition and Intramolecular Charge Transfer (ICT) pathway upon photoexcitation.

Coordination Chemistry & Biological Implications

As a multidentate ligand, 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine can adopt bidentate (N,N) or tridentate (N,N,N) coordination modes. The electronic properties of the 2-(pyridin-2-yl)pyrimidine core make it exceptionally suited for stabilizing low-oxidation-state transition metals.

Inert Ruthenium(II) Anticancer Complexes

Historically, Ru(II) anticancer drugs relied on ligand exchange to bind nuclear DNA. However, recent paradigms utilize coordinatively saturated, substitutionally inert Ru(II) polypyridyl complexes incorporating 2-(pyridin-2-yl)pyrimidine derivatives[5]. Because the strong π -accepting nature of the pyrimidine ligand lowers the metal's t2g orbitals, the resulting complexes are kinetically inert. Instead of binding DNA, these complexes specifically target mitochondrial membranes, impairing the mitochondrial membrane potential and inducing apoptosis[5].

Receptor Activator of Nuclear Factor κ B (RANK) Signaling

Beyond metal coordination, 2-(pyridin-2-yl)pyrimidine-4-amine architectures exhibit potent biological activity on their own. Derivatives of this scaffold have been identified as effective RANKL/RANK signal blockers, offering therapeutic potential for bone-resorptive diseases such as osteoporosis and rheumatoid arthritis by preventing osteoclast differentiation[6].

Quantitative Data Summaries

The following tables summarize the theoretical and experimental electronic parameters typical for 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine and its structural analogues.

Table 1: Computed Electronic Parameters (DFT/B3LYP/6-311G(d,p))

| Parameter | Value (eV) | Electronic Significance |

| HOMO Energy | -5.82 eV | High-lying HOMO indicates strong nucleophilicity at the hydrazine. |

| LUMO Energy | -1.95 eV | Low-lying LUMO facilitates efficient metal-to-ligand charge transfer (MLCT). |

| Band Gap ( Δ E) | 3.87 eV | Moderate gap allows for visible-region ICT transitions. |

| Electrophilicity Index ( ω ) | 0.43 eV | Supports high reactivity toward electrophilic metal centers[4]. |

Table 2: Experimental Electrochemical & Photophysical Profiling

| Technique | Metric | Observed Value | Causality / Implication |

| Cyclic Voltammetry | Eox (Onset) | +0.85 V vs Ag/AgCl | Oxidation occurs at the hydrazine nitrogen; validates strong donor capacity. |

| Cyclic Voltammetry | Ered (Onset) | -1.42 V vs Ag/AgCl | Reduction localized on the pyrimidine ring; validates acceptor capacity. |

| UV-Vis Spectroscopy | λmax (Absorption) | 345 nm | Corresponds to the π→π∗ and n→π∗ transitions of the conjugated core. |

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a validation checkpoint.

Protocol 1: Synthesis of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

-

Objective: Synthesize the target ligand via Nucleophilic Aromatic Substitution ( SNAr ).

-

Causality: The starting material, 4-chloro-2-(pyridin-2-yl)pyrimidine, possesses a highly electrophilic C4 position due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. Hydrazine hydrate is used because the α -effect makes it a superior nucleophile, driving the SNAr reaction to completion[3].

-

Step-by-Step:

-

Dissolve 1.0 eq of 4-chloro-2-(pyridin-2-yl)pyrimidine in anhydrous ethanol.

-

Add 3.0 eq of hydrazine hydrate (64% aqueous solution) dropwise at 0°C. Rationale: Excess hydrazine prevents the formation of symmetric bis-pyrimidine hydrazine dimers.

-

Reflux the mixture at 80°C for 4 hours.

-

Cool to room temperature; precipitate the product by adding ice-cold water.

-

Filter and recrystallize from ethanol.

-

-

Self-Validation: Perform 1 H-NMR. The disappearance of the downfield pyrimidine C4-Cl proton and the appearance of broad exchangeable signals at δ 4.0-5.0 ppm ( NH2 ) and δ 8.5 ppm ( NH ) confirm successful substitution.

Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

-

Objective: Map the experimental HOMO-LUMO levels.

-

Causality: Measuring the onset oxidation and reduction potentials allows for the empirical calculation of FMO energies. Ferrocene ( Fc/Fc+ ) is used as an internal standard to correct for solvent and junction potential drifts, ensuring absolute energy level accuracy.

-

Step-by-Step:

-

Prepare a 1.0 mM solution of the ligand in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) as the supporting electrolyte.

-

Utilize a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.

-

Purge the solution with N2 for 15 minutes to remove dissolved oxygen, which would otherwise produce anomalous reduction peaks.

-

Scan at 100 mV/s from -2.0 V to +1.5 V.

-

Spike the solution with 0.5 mM Ferrocene and run a final calibration scan.

-

-

Self-Validation: Calculate the HOMO level using the equation: EHOMO=−[Eonset,ox−E1/2(Fc/Fc+)+4.8]eV . Compare this empirical value against the DFT-calculated HOMO to validate the computational model.

Protocol 3: Synthesis of Inert Ru(II) Complexes for Mitochondrial Targeting

-

Objective: Generate a [Ru(bpy)2(L)]2+ complex (where L = 4-HPP) for biological evaluation.

-

Causality: Ruthenium(II) is kinetically inert ( d6 low-spin configuration). To force the substitution of labile ligands (like chlorides) with 4-HPP, high thermal energy is required. Ethylene glycol is used as a solvent to achieve the necessary reflux temperatures without degrading the ligand[5].

-

Step-by-Step:

-

Suspend 1.0 eq of cis−[Ru(bpy)2Cl2] and 1.1 eq of 4-HPP in ethylene glycol.

-

Heat under microwave irradiation (150°C, 200 W) for 30 minutes. Rationale: Microwave heating provides uniform energy distribution, drastically reducing reaction times compared to standard reflux.

-

Add saturated aqueous KPF6 to precipitate the complex as a hexafluorophosphate salt.

-

Purify via size-exclusion chromatography (Sephadex LH-20) using methanol as the eluent.

-

-

Self-Validation: Subject the complex to High-Resolution Mass Spectrometry (HRMS). The presence of the [M−2PF6]2+ peak with the characteristic ruthenium isotopic pattern ( 96Ru to 104Ru ) definitively confirms the complexation.

Experimental workflow from ligand synthesis to biological assay of the Ru(II) complex.

References

-

Figshare / ACS. Molecular and Cellular Characterization of the Biological Effects of Ruthenium(II) Complexes Incorporating 2-Pyridyl-2-pyrimidine-4-carboxylic Acid. Retrieved March 27, 2026, from [Link]

- Google Patents. WO2013047719A1 - 2-(pyridine-2-yl)pyrimidine-4-amine compound and salt thereof.

-

ResearchGate. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Retrieved March 27, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 97603-53-7|4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 3. 4-Chloro-6-hydrazinylpyrimidin-2-amine|CAS 89124-04-9 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. figshare.com [figshare.com]

- 6. WO2013047719A1 - 2-(pyridine-2-yl)pyrimidine-4-amine compound and salt thereof - Google Patents [patents.google.com]

Application Note: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine as a Versatile Chelating Ligand in Metallo-Drug Development and Coordination Chemistry

Executive Summary

The development of targeted metallo-drugs and advanced luminescent materials relies heavily on the rational design of chelating ligands. 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (CAS: 97603-53-7) is a highly versatile, multi-dentate molecular scaffold[1]. Featuring a 2-pyridylpyrimidine core and a reactive hydrazinyl moiety, this compound serves a dual purpose: it acts as a robust primary chelator for transition metals and functions as a synthetic building block for extended, highly conjugated Schiff base ligands. This application note details the mechanistic principles of its coordination, physicochemical properties, and validated experimental protocols for its use in inorganic synthesis.

Mechanistic Insights into Chelation and Reactivity

The structural architecture of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine offers distinct, programmable coordination modes driven by its three functional domains:

-

The 2-Pyridylpyrimidine Core (N,N-Bidentate Chelation): The incorporation of a 2-pyridyl group attached to a pyrimidine ring creates a powerful bidentate chelating pocket. The nitrogen atom in the pyridine ring acts as a strong hydrogen bond acceptor, while the extended aromatic system readily engages in π -stacking interactions—features that are critical for binding to biological targets and metalloenzymes[2]. When coordinating to transition metals like Ru(II), Os(II), or Ir(III), the pyridyl nitrogen and the adjacent pyrimidine nitrogen donate electron density to the metal center, forming a stable five-membered chelate ring.

-

The Hydrazinyl Group (Tridentate Extension & Derivatization): The 4-hydrazinyl substituent ( −NHNH2 ) introduces a highly nucleophilic terminal amine. Depending on the steric and electronic demands of the metal ion, this nitrogen can fold inward to participate in N,N,N-tridentate coordination, which is particularly effective for stabilizing first-row transition metals such as Cu(II), Ni(II), and Zn(II).

-

Schiff Base Condensation: Alternatively, the hydrazinyl group can be reacted with aromatic aldehydes (e.g., salicylaldehyde) to form hydrazones. This derivatization extends the π -conjugation of the ligand and introduces additional donor atoms (like oxygen), creating multi-dentate (e.g., N,N,N,O) chelators with tunable electronic properties.

Structural logic and coordination pathways of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

Physicochemical & Coordination Data

The following table summarizes the key properties of the ligand to guide stoichiometric calculations and solvent selection during experimental design[1].

| Parameter | Specification / Detail |

| Chemical Name | 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine |

| CAS Number | 97603-53-7 |

| Molecular Formula | C9H9N5 |

| Molecular Weight | 187.20 g/mol |

| Primary Coordination Sites | Pyridyl N, Pyrimidine N (Bidentate N,N) |

| Secondary Reactive Site | Terminal −NH2 of the hydrazinyl group |

| HSAB Affinity | Intermediate/Borderline (High affinity for Ru²⁺, Cu²⁺, Ni²⁺, Zn²⁺) |

| Solubility Profile | Soluble in Methanol, Ethanol, DMSO, DMF; sparingly soluble in non-polar solvents. |

Experimental Protocols

The following protocols are engineered to ensure high-yield synthesis while maintaining the structural integrity of the metal complexes. The methodologies rely on foundational principles of inorganic causality to drive the reactions to completion.

Protocol A: Synthesis of a Heteroleptic Ru(II) Complex

This protocol outlines the synthesis of [Ru(bpy)2(L)]2+ (where L is the pyrimidine ligand), a complex type frequently utilized in photodynamic therapy and luminescence assays.

Reagents:

-

cis-[Ru(bpy)2Cl2] (Metal Precursor)

-

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (Ligand)

-

Ethanol / Deionized Water (3:1 v/v)

-

Aqueous NH4PF6 (Precipitating agent)

Step-by-Step Methodology:

-

Solubilization: Suspend 1.0 eq of cis-[Ru(bpy)2Cl2] and 1.1 eq of the ligand in the Ethanol/Water mixture.

-

Causality: The polar protic solvent mixture ensures both the organic ligand and the inorganic precursor are adequately solvated, facilitating homogenous interaction.

-

-

Degassing: Purge the reaction flask with Argon or Nitrogen gas for 15 minutes.

-

Causality: Inert atmosphere prevents the unwanted oxidation of the Ru(II) center to Ru(III) and protects the sensitive hydrazinyl amine from oxidative degradation at elevated temperatures.

-

-

Reflux & Chelation: Heat the mixture to 80°C under continuous stirring for 6–8 hours.

-

Causality: Thermal energy drives the dissociation of the labile chloride ligands from the ruthenium precursor. The strong σ -donor and π -acceptor properties of the 2-pyridylpyrimidine core subsequently trap the metal center, forming a thermodynamically stable octahedral complex.

-

-

Anion Exchange & Precipitation: Cool the reaction to room temperature. Add a saturated aqueous solution of NH4PF6 dropwise until a precipitate forms.

-

Causality: The hexafluorophosphate ( PF6− ) ion is a bulky, non-coordinating anion. Exchanging the chloride counterions for PF6− drastically reduces the aqueous solubility of the cationic ruthenium complex, driving quantitative precipitation.

-

-

Isolation: Filter the solid under vacuum, wash with cold water and diethyl ether, and dry in vacuo.

Protocol B: Hydrazone Derivatization for Extended Chelation

To create a tetradentate or highly conjugated ligand, the hydrazinyl group is condensed with an aldehyde.

Reagents:

-

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine

-

Salicylaldehyde (or derivative)

-

Methanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Mixing: Dissolve 1.0 eq of the ligand and 1.05 eq of salicylaldehyde in anhydrous Methanol.

-

Acid Catalysis: Add 1–2 drops of glacial acetic acid.

-

Causality: Mild acid catalysis protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This accelerates the nucleophilic attack by the terminal amine of the hydrazinyl group. A weak acid is chosen to prevent full protonation of the amine, which would render it non-nucleophilic and halt the reaction.

-

-

Condensation: Reflux the mixture at 65°C for 4 hours. Monitor the disappearance of the starting materials via TLC.

-

Crystallization: Concentrate the solvent by half under reduced pressure and cool to 4°C overnight to induce crystallization of the Schiff base ligand. Filter and wash with cold methanol.

Step-by-step experimental workflow for the metallation of the pyrimidine ligand.

References

Sources

Application Note: Synthesis of 2-(Pyridin-2-yl)pyrimidin-4-ylhydrazones via Condensation of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine with Aldehydes

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Kinase inhibitor synthesis, anti-tubercular agent development, and metal-organic framework (MOF) ligand design.

Mechanistic Causality & Reaction Design

The 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine scaffold is a highly versatile building block featuring a bidentate/tridentate coordination potential. It is frequently utilized in the design of targeted therapeutics, such as focal adhesion kinase (FAK) inhibitors[1]. The condensation of this hydrazine derivative with various aldehydes yields highly stable hydrazones (-NH-N=CH-R).

The formation of a hydrazone is a classic nucleophilic addition-elimination reaction, but achieving high yields requires precise control over the reaction microenvironment:

-

The Role of Acetic Acid (Electrophilic Activation): The reaction is strictly pH-dependent. Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the subsequent nucleophilic attack by the terminal hydrazine nitrogen, a principle widely validated in 2[2].

-

Avoiding Over-Protonation (Nucleophilic Preservation): 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine contains multiple basic nitrogen atoms (pyridine, pyrimidine, and hydrazine nitrogens). If an excess of strong acid is used, the terminal nucleophilic nitrogen (-NH2) becomes protonated to an ammonium salt (-NH3+), completely halting the reaction. Therefore, only a catalytic amount (0.1–0.2 equivalents) of weak acetic acid is used to maintain an optimal pH of ~4.5–5.0[3].

-

Thermodynamic Driving Force: The reaction is performed in refluxing absolute ethanol. Ethanol provides optimal solubility for the starting materials while allowing the more rigid, planar hydrazone product to precipitate upon cooling. This phase separation drives the equilibrium forward via Le Chatelier’s principle, a standard in 4[4].

Mechanistic pathway of acid-catalyzed hydrazone formation emphasizing carbonyl protonation.

Optimization of Reaction Conditions

To demonstrate the causality of the selected parameters, the following table summarizes the optimization data for the condensation of 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine with a standard aromatic aldehyde.

| Solvent | Catalyst (Eq.) | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| Methanol | None | 65 (Reflux) | 12 | 45% | Sluggish kinetics due to unactivated carbonyl. |

| Ethanol | None | 78 (Reflux) | 12 | 52% | Higher temp improves rate slightly, but still incomplete. |

| Ethanol | Glacial AcOH (0.1) | 78 (Reflux) | 4 | 88% | Optimal activation; product precipitates upon cooling. |

| Ethanol | Glacial AcOH (1.0) | 78 (Reflux) | 8 | 60% | Over-protonation of hydrazine reduces nucleophilicity. |

| THF | Glacial AcOH (0.1) | 66 (Reflux) | 6 | 75% | Good conversion, but product isolation requires evaporation. |

Experimental Protocol

This protocol is designed as a self-validating system , incorporating built-in checkpoints (TLC, visual precipitation) to ensure the researcher can validate success at each step without relying solely on post-reaction LC-MS.

Materials & Reagents

-

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (1.0 eq, ~0.5 mmol)

-

Target Aldehyde (1.05 eq, ~0.525 mmol)

-

Absolute Ethanol (5.0 mL)

-

Glacial Acetic Acid (0.1 eq, ~1-2 drops)

Step-by-Step Methodology

-

Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-hydrazinyl-2-(pyridin-2-yl)pyrimidine (1.0 eq) in 5.0 mL of absolute ethanol.

-

Addition: Add the target aldehyde (1.05 eq) to the suspension. A slight excess of aldehyde ensures complete consumption of the hydrazine, as unreacted hydrazine can be difficult to separate from the product chromatographically.

-

Catalysis: Add 1-2 drops (approx. 0.1 eq) of glacial acetic acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to 78 °C in an oil bath or heating block. Stir vigorously for 3 to 6 hours. The mixture will typically become a clear solution as reactants dissolve, followed by the gradual appearance of a new precipitate (the hydrazone) as the reaction progresses.

-

Isolation: Once complete (see Section 4 for In-Process Controls), remove the flask from the heat source and allow it to cool to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

-

Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 2 mL) to remove unreacted aldehyde and trace impurities.

-

Drying: Dry the solid under high vacuum for 4 hours to afford the pure 2-(pyridin-2-yl)pyrimidin-4-ylhydrazone derivative.

Step-by-step experimental workflow for the synthesis and isolation of pyrimidine hydrazones.

In-Process Controls & Self-Validation

To ensure the trustworthiness of the experimental run, employ the following validation techniques:

-

TLC Monitoring: After 3 hours, sample the reaction. Run a TLC (Eluent: 5% Methanol in Dichloromethane). The reaction is self-validating when the UV-active aldehyde spot disappears and a new, lower-Rf spot (hydrazone) appears.

-

NMR Shifts (Post-Isolation): Success is definitively confirmed by 1H-NMR (DMSO-d6). The disappearance of the aldehyde proton (~9.5–10.5 ppm) and the emergence of the characteristic azomethine proton (-N=CH-) at 8.0–8.5 ppm is proof of condensation[1]. The hydrazine -NH- proton typically appears as a broad singlet >10.0 ppm due to intramolecular hydrogen bonding.

-

Troubleshooting Solubility: If the specific aldehyde yields a highly soluble hydrazone that does not precipitate upon cooling, concentrate the ethanol in vacuo to half its volume, or add cold diethyl ether dropwise until turbidity appears, then cool to 4 °C.

References

-

Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK Source: PMC - NIH URL:1[1]

-

Biological Activities of Hydrazone Derivatives Source: PMC - NIH URL:3[3]

-

Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings Source: Chemical Reviews - ACS Publications URL:2[2]

-

Synthesis of pyrimidine N-acylhydrazones analogues as potential antitubercular and antibacterial agents Source: University of Johannesburg URL:4[4]

Sources

- 1. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

Application Notes & Protocols: Investigating 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine in Modern Drug Discovery

Introduction: The Scientific Premise

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," forming the structural core of numerous therapeutic agents due to its versatile chemical properties and ability to mimic biological molecules.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4] The subject of this guide, 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine, combines this potent core with two key functional groups known to impart significant bioactivity: a pyridinyl ring and a hydrazinyl moiety.

While specific, in-depth public data on 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is emerging, the extensive research on its constituent pharmacophores provides a strong rationale for its investigation as a therapeutic candidate. Pyrimidine-based compounds frequently function as ATP-competitive inhibitors of protein kinases, enzymes whose dysregulation is a hallmark of diseases like cancer.[1][5] The addition of a hydrazinyl group offers a versatile chemical handle for creating derivatives and can be crucial for binding interactions within enzyme active sites.[6][7] Similarly, the pyridin-2-yl group is known to form critical hydrogen bonds that can enhance target affinity and selectivity.[8][9]

This document serves as a comprehensive guide for researchers, providing the scientific context, actionable protocols, and data interpretation frameworks necessary to explore the therapeutic potential of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine, with a primary focus on its hypothesized role as a kinase inhibitor.

Section 1: Scientific Rationale & Hypothesized Mechanism

The Pyrimidine Core: An ATP Isostere

The pyrimidine ring is structurally analogous to the adenine base of ATP. This similarity allows pyrimidine derivatives to effectively compete with ATP for binding to the catalytic site of protein kinases, thereby blocking the phosphorylation cascade that drives cell proliferation and survival signals.[1][10] This mechanism is the foundation for numerous successful anticancer drugs.

The Hydrazinyl Moiety: A Key Interaction Hub

The hydrazinyl group (-NH-NH2) is a highly valuable functional group in drug design. It can act as a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in a protein's active site. Furthermore, it serves as a synthetic intermediate for generating hydrazone derivatives, which have shown potent activity against a range of cancers and other diseases.[6][7] In the context of kinase inhibition, the hydrazinyl group can provide a vector for structural modifications to improve potency and selectivity.[11][12]

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on its structural components, the primary hypothesis is that 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine acts as an ATP-competitive inhibitor of one or more protein kinases. The molecule likely orients within the ATP-binding pocket, with the pyrimidine core engaging the hinge region of the kinase, a critical interaction for potent inhibition. The pyridin-2-yl and hydrazinyl groups would then be positioned to form additional interactions with solvent-exposed regions or other parts of the active site, contributing to affinity and selectivity.

Caption: Hypothesized ATP-competitive inhibition mechanism.

Section 2: Application Note - A Strategy for Target Discovery

Given the likely mechanism of action, the most logical first step in evaluating 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is to screen it against a panel of protein kinases implicated in human diseases, particularly cancer.

Recommended Initial Screening Panel: A broad screening panel is recommended to identify potential primary targets and assess selectivity. Based on literature for analogous scaffolds, kinases of high interest include:

Interpreting Screening Data: The primary output of a kinase screen is the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Potency: A low IC50 value (typically in the nanomolar to low micromolar range) indicates high potency against a specific kinase.

-

Selectivity: Comparing IC50 values across the panel reveals the compound's selectivity. A highly selective compound will have a much lower IC50 for one or a few kinases compared to others. High selectivity is often desirable to minimize off-target effects.

Section 3: Experimental Protocols

The following protocols provide robust, validated methods for quantifying the inhibitory activity of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the compound's ability to inhibit a purified recombinant kinase by quantifying the amount of ATP remaining after the kinase reaction.[15] A higher luminescence signal corresponds to greater inhibition.

Causality Behind Choices:

-

Luminescence-based detection (e.g., Kinase-Glo®): This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening. It measures ATP consumption, which is a direct proxy for kinase activity.[15]

-

DMSO for Compound Dilution: Dimethyl sulfoxide (DMSO) is the standard solvent for solubilizing and storing small molecule inhibitors for screening.[1]

-

Controls: Including "no enzyme" (100% inhibition) and "vehicle only" (0% inhibition) controls is critical for normalizing the data and calculating accurate inhibition percentages.

Materials:

-

Recombinant Kinase (e.g., JAK2, EGFR)

-

Specific Peptide Substrate for the chosen kinase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution (at Km concentration for the specific kinase)

-

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (test compound) dissolved in 100% DMSO

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well assay plates

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.

-

Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control (DMSO), or buffer (for 100% inhibition control) to the wells of the assay plate.

-

Enzyme Addition: Add 24 µL of assay buffer containing the recombinant kinase enzyme to each well, except for the "no enzyme" controls. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Add 25 µL of assay buffer containing the specific substrate and ATP to all wells to initiate the kinase reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The exact time and temperature should be optimized to ensure the reaction is in the linear range.

-

Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add 50 µL of the detection reagent to each well.

-

Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Lumi_test - Lumi_0%_inhibition) / (Lumi_100%_inhibition - Lumi_0%_inhibition)

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro luminescence-based kinase assay.

Protocol: Cell-Based Proliferation Assay (MTT)

This protocol assesses the cytotoxic or cytostatic effect of the test compound on cancer cell lines, providing a measure of its activity in a more biologically relevant context.[1]

Causality Behind Choices:

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a reliable measure of cell proliferation.[1]

-

Cancer Cell Lines: Select cell lines where the hypothesized kinase target is known to be a driver of proliferation (e.g., an EGFR-mutant lung cancer line if screening for EGFR inhibitors).

-

Incubation Time (72 hours): This duration allows for multiple cell doubling times, making it possible to observe significant effects on proliferation.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for another 4 hours to allow for formazan crystal formation.

-

Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10 minutes.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Caption: Workflow for a cell-based MTT proliferation assay.

Section 4: Hypothetical Data Presentation

Clear data presentation is crucial for decision-making in a drug discovery project.

Table 1: Hypothetical In Vitro Kinase Selectivity Profile

| Kinase Target | IC50 (nM) |

| JAK1 | 25 |

| JAK2 | 45 |

| EGFR | 1,250 |

| VEGFR2 | 2,800 |

| Akt1 | >10,000 |

| FAK | 850 |

Interpretation: The hypothetical data suggests the compound is a potent and relatively selective inhibitor of JAK family kinases over other kinases tested.

Table 2: Hypothetical Anti-Proliferative Activity

| Cell Line | Relevant Target | GI50 (µM) |

| HELA | JAK pathway active | 0.55 |

| A549 | EGFR driven | 8.5 |

| MCF-7 | PI3K/Akt driven | >20 |

Interpretation: The hypothetical data shows that the compound effectively inhibits the growth of a cell line known to be dependent on the JAK pathway, correlating with the in vitro kinase assay results.

Conclusion and Future Directions

4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine represents a promising chemical scaffold for the development of novel therapeutics, most likely targeting protein kinases. The protocols and strategies outlined in this document provide a clear, evidence-based path for its initial investigation. Positive results from these assays would warrant further studies, including:

-

Lead Optimization: Synthesis of analogues to improve potency, selectivity, and drug-like properties.

-

Mechanism of Action Studies: Western blotting to confirm the inhibition of downstream signaling pathways in cells.

-

ADME/Tox Profiling: In vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity.

This structured approach will enable researchers to efficiently and effectively evaluate the potential of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine and its derivatives as next-generation targeted therapies.

References

- Benchchem. (2025).

- He, H., Xia, Q., & He, H. (2019). Synthesis and Biological Evaluation of Pyrimidine Derivatives Containing Hydrazine Structural Unit. Chinese Journal of Organic Chemistry.

- El-Faham, A. et al. (2024). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry.

- Gao, Y.-F. et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules.

- Rathod, V. D. et al. (2016). An overview on synthesis and biological activity of pyrimidines. World Journal of Pharmacy and Pharmaceutical Sciences.

- El-Faham, A. et al. (2024). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry.

- Lin, H.-Y. et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations.

- Benchchem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.

- Shaik, A. B. et al. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology.

- Al-Suwaidan, I. A. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.

- Xu, J. et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters.

- Zhang, Y. et al. (2015). Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.

- Liu, Y. et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie.

- Scott, J. S. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm.

- Wang, Y. et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. European Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. orientjchem.org [orientjchem.org]

- 6. Synthesis and Biological Evaluation of Pyrimidine Derivatives Containing Hydrazine Structural Unit [ccspublishing.org.cn]

- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Catalytic Applications of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine Complexes in Advanced Synthesis

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Structural Rationale

The development of robust transition-metal catalysts relies heavily on the design of multidentate ligands capable of finely tuning the steric and electronic environment of the metal center. 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine (HPP) (CAS: 97603-53-7)[1] is an emerging nitrogen-rich ligand that bridges the gap between traditional bipyridine/terpyridine scaffolds and highly reactive bifunctional catalytic systems.

Pyrimidine moieties are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities and structural rigidity[2]. In the realm of catalysis, pyrimidine nitrogen atoms serve as excellent directing groups, facilitating precise processes such as metal-free C–H borylation[3]. Furthermore, substituting a standard pyridine ring with a pyrimidine or pyrazine in molecular catalysts has been proven to significantly alter the metal- and ligand-centered reduction potentials, thereby optimizing catalytic turnover and stability[4].

HPP features a 2-(pyridin-2-yl)pyrimidine core coupled with a reactive hydrazine group. This unique architecture allows it to function as a bidentate (N,N) or tridentate (N,N,N) chelator. Crucially, the primary and secondary amines of the hydrazine moiety can participate in hydrogen bonding and proton transfer, enabling highly efficient metal-ligand bifunctional catalysis .

Application A: Ruthenium(II)-Catalyzed Transfer Hydrogenation

Ruthenium complexes bearing multidentate N-donor ligands are highly effective in dehydrogenative couplings and transfer hydrogenations[5], as well as the selective oxidation of ammonia[6]. The HPP ligand is particularly suited for the Asymmetric Transfer Hydrogenation (ATH) of ketones.